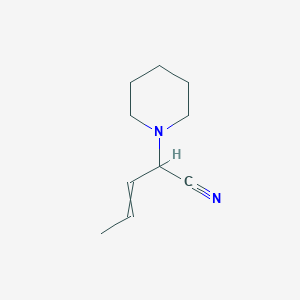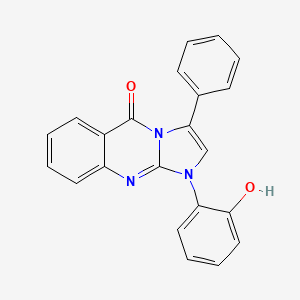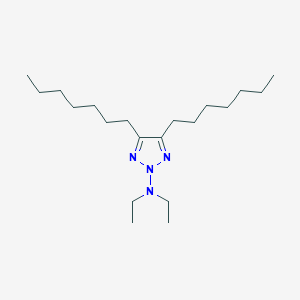![molecular formula C9H18O2Si2 B14333651 Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane CAS No. 104892-76-4](/img/structure/B14333651.png)
Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane is an organosilicon compound that features both vinyl and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane typically involves the reaction of trimethylsilylacetylene with a suitable vinyl silane precursor under controlled conditions. One common method is the Sonogashira cross-coupling reaction, which involves the use of a palladium catalyst and a copper co-catalyst in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can yield silanes with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds are typically employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds .
Scientific Research Applications
Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organosilicon compounds and polymers.
Biology: The compound can be used in the development of bio-compatible materials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a component in therapeutic agents.
Industry: It is utilized in the production of high-performance materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane exerts its effects involves the interaction of its functional groups with various molecular targets. The vinyl group can participate in polymerization reactions, while the trimethylsilyl group can act as a protecting group or participate in cross-coupling reactions. These interactions are facilitated by the compound’s ability to form stable intermediates and transition states .
Comparison with Similar Compounds
Similar Compounds
Ethynyltrimethylsilane: Similar in structure but lacks the vinyl group.
Vinyltrimethylsilane: Contains a vinyl group but lacks the ethynyl group.
Trimethylsilane: A simpler compound with only the trimethylsilyl group.
Uniqueness
Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane is unique due to the presence of both vinyl and trimethylsilyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications compared to its simpler counterparts .
Properties
CAS No. |
104892-76-4 |
|---|---|
Molecular Formula |
C9H18O2Si2 |
Molecular Weight |
214.41 g/mol |
IUPAC Name |
ethenyl-dimethoxy-(2-trimethylsilylethynyl)silane |
InChI |
InChI=1S/C9H18O2Si2/c1-7-13(10-2,11-3)9-8-12(4,5)6/h7H,1H2,2-6H3 |
InChI Key |
OSFGQUAAIFBMTB-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C=C)(C#C[Si](C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride](/img/structure/B14333648.png)



